molecular formula C7H7BrOZn B6360173 3-Methoxyphenylzinc bromide CAS No. 181705-90-8

3-Methoxyphenylzinc bromide

Cat. No.: B6360173
CAS No.: 181705-90-8
M. Wt: 252.4 g/mol
InChI Key: DOZGMKLYUOBVBV-UHFFFAOYSA-M
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Description

3-Methoxyphenylzinc bromide: is an organometallic compound widely used in various fields of scientific research. It is known for its role in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is characterized by the presence of a zinc atom bonded to a 3-methoxyphenyl group and a bromide ion.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxyphenylzinc bromide is typically prepared through the reaction of 3-methoxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as:

3-Methoxyphenyl bromide+Zinc3-Methoxyphenylzinc bromide\text{3-Methoxyphenyl bromide} + \text{Zinc} \rightarrow \text{this compound} 3-Methoxyphenyl bromide+Zinc→3-Methoxyphenylzinc bromide

Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques to ensure high yield and purity. This can include the use of specialized reactors and purification processes to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxyphenylzinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile.

    Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other organic halides.

Common Reagents and Conditions:

    Palladium Catalysts: Often used in coupling reactions.

    Solvents: Tetrahydrofuran (THF) is commonly used as a solvent.

    Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.

Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are often biaryl compounds.

Scientific Research Applications

Chemistry: 3-Methoxyphenylzinc bromide is extensively used in organic synthesis for the formation of complex molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, it can be used to modify biomolecules or to synthesize bioactive compounds. Its role in medicinal chemistry includes the development of new drugs and therapeutic agents.

Industry: In industrial applications, this compound is used in the production of fine chemicals and materials. It is also employed in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 3-methoxyphenylzinc bromide exerts its effects involves the transfer of the 3-methoxyphenyl group to a target molecule. This transfer is facilitated by the zinc atom, which acts as a mediator in the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule.

Comparison with Similar Compounds

    3-Methoxyphenylmagnesium bromide: Another organometallic compound with similar reactivity but involving magnesium instead of zinc.

    3-Methoxyphenylboronic acid: Used in similar coupling reactions but involves boron instead of zinc.

Uniqueness: 3-Methoxyphenylzinc bromide is unique due to its specific reactivity and the role of zinc in facilitating certain types of reactions. Compared to similar compounds, it may offer advantages in terms of reaction conditions and product yields.

Properties

IUPAC Name

bromozinc(1+);methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7O.BrH.Zn/c1-8-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZGMKLYUOBVBV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C[C-]=C1.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrOZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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